Lipophilicity (LogP) Comparison: Target vs. 5-Fluoro-3,3-dimethylindoline and vs. Unsubstituted 3,3-Dimethylindoline
The target compound exhibits a computed LogP of 3.1822 , compared with an XLogP3 of 2.9 for the des-chloro analog 5-fluoro-3,3-dimethylindoline (CAS 225642-33-1) [1] and a LogP of 2.52770 for the fully unsubstituted 3,3-dimethylindoline (CAS 1914-02-9) . The 7-chloro substituent thus contributes an incremental ΔLogP of approximately +0.28 over the mono-fluorinated analog and +0.65 over the parent scaffold. In the context of CNS drug design guidelines (optimal LogP 1–3), this places the target compound at the upper boundary of favorable lipophilicity while the des-chloro analog sits comfortably within the range, meaning the chlorine atom may be leveraged when higher membrane partitioning is specifically desired.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.1822 (Leyan computed value) |
| Comparator Or Baseline | 5-Fluoro-3,3-dimethylindoline (CAS 225642-33-1): XLogP3 = 2.9; 3,3-Dimethylindoline (CAS 1914-02-9): LogP = 2.52770 |
| Quantified Difference | ΔLogP = +0.28 vs. 5-fluoro analog; ΔLogP = +0.65 vs. unsubstituted 3,3-dimethylindoline |
| Conditions | Computed values from vendor and database entries; experimental shake-flask logP not located in public domain for the target compound |
Why This Matters
Lipophilicity directly governs passive membrane permeability, plasma protein binding, and non-specific tissue distribution—procurement of the correct halogenation pattern ensures the desired pharmacokinetic profile is achieved from the start of a medicinal chemistry campaign.
- [1] Kuujia.com. Product Detail: 5-Fluoro-3,3-dimethylindoline, CAS 225642-33-1, XLogP3 = 2.9. Available at: https://www.kuujia.com/cas-225642-33-1.html View Source
